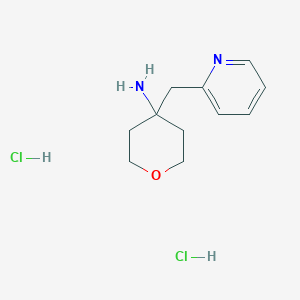

4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride

Description

4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride is a bicyclic amine derivative featuring a tetrahydro-2H-pyran (oxane) core substituted with a pyridin-2-ylmethyl group at the 4-position. The dihydrochloride salt form enhances solubility, making it suitable for pharmaceutical applications. While direct synthesis data for this compound are absent in the provided evidence, structurally analogous compounds (e.g., 4-(aminomethyl)tetrahydro-2H-pyran-4-amine) are synthesized via reductive amination or LiAlH4-mediated reductions of nitriles, as seen in related patents .

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(pyridin-2-ylmethyl)oxan-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O.2ClH/c12-11(4-7-14-8-5-11)9-10-3-1-2-6-13-10;;/h1-3,6H,4-5,7-9,12H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQXQGXFWWJEXLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CC2=CC=CC=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride typically involves multiple steps. One common method starts with the reaction of pyridine-2-carboxaldehyde with ethylene glycol to form a tetrahydropyran derivative. This intermediate is then further reacted with an amine source under acidic conditions to introduce the amine group. Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and controlled conditions to ensure consistency and purity. The reactions are monitored closely, and purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

Reduction: Reduction reactions can be performed to reduce the pyridine ring or other functional groups within the molecule.

Substitution: Substitution reactions are common, where different groups replace hydrogen atoms or other substituents on the rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Pyridine N-oxide derivatives.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine and tetrahydropyran derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride is used to study enzyme inhibition and receptor binding. It can serve as a ligand for various biological targets.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological molecules makes it a candidate for drug design and discovery.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other tetrahydro-2H-pyran-4-amine derivatives, differing primarily in substituents. Key comparisons include:

Substituent Effects on Physicochemical Properties

- Pyridinylmethyl vs. Electron-withdrawing groups (e.g., trifluoromethyl in ) increase polarity, while methoxyethyl (CAS 3017266-77-9) enhances hydrophilicity .

Dihydrochloride Salts :

Tabulated Comparison of Key Compounds

*Calculated based on inferred structure.

Research Findings and Implications

Pharmacological Potential

- Receptor Targeting : Pyridine-containing analogs (e.g., Levocetirizine dihydrochloride) exhibit antihistamine activity, suggesting the target compound may interact with histamine or related receptors.

- Solubility and Bioavailability : Dihydrochloride salts (e.g., Valtorcitabine dihydrochloride ) are preferred for oral formulations due to enhanced dissolution.

Structural-Activity Relationships (SAR)

Biological Activity

4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride, a compound with the molecular formula and CAS Number 885277-45-2, is a tetrahydropyran derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 192.26 g/mol

- Molecular Structure : The compound features a pyridine ring and a tetrahydropyran moiety, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride has been explored in various studies, particularly in relation to its effects on specific receptors and potential therapeutic applications.

Inhibition of ALK5 Receptor

One significant study investigated the synthesis and biological evaluation of derivatives related to this compound as inhibitors of the ALK5 receptor (also known as TGF-β R1). The results indicated that certain derivatives exhibited potent inhibitory effects on ALK5 autophosphorylation with IC50 values around 25 nM. This inhibition is crucial as it relates to the treatment of diseases such as cancer and tissue fibrosis .

Antitumor Activity

In vivo studies demonstrated that oral administration of specific derivatives led to significant tumor growth inhibition in CT26 xenograft models. Notably, one derivative showed an IC50 value of 74.6 nM against NIH3T3 cell activity, suggesting a favorable pharmacokinetic profile and reduced toxicity .

The mechanism by which 4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride exerts its biological effects is primarily through modulation of signaling pathways associated with the TGF-β superfamily. By inhibiting ALK5, the compound may disrupt fibrotic processes and tumor progression.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of related compounds in the same chemical class:

| Compound Name | Activity | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 8h | ALK5 Inhibitor | 25 | |

| Compound A | Antitumor Effect | 74.6 | |

| Compound B | Cytotoxicity | Varies |

Case Studies

- Study on Antileishmanial Activity : Research indicated that related tetrahydropyran compounds demonstrated antileishmanial activity against Leishmania donovani. Compounds were tested for their ability to inhibit growth, revealing potential for new therapies against neglected tropical diseases .

- Pharmacophoric Role Investigation : A study explored the role of specific functional groups in tetrahydropyrans for their pharmacological effects. It was found that certain structural modifications could enhance bioactivity against various targets including cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.